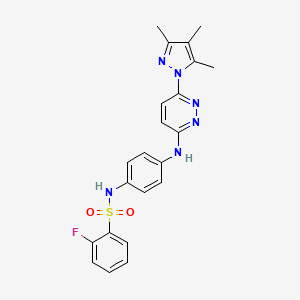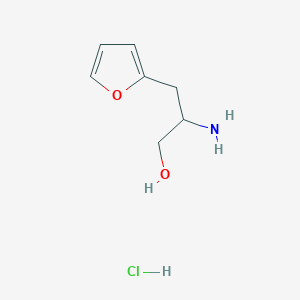![molecular formula C14H15NO4 B2954651 Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate CAS No. 2411257-29-7](/img/structure/B2954651.png)
Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate, commonly known as MBBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBBM is a derivative of benzoic acid and has a molecular formula of C16H17NO4.
Mecanismo De Acción
The mechanism of action of MBBM is not fully understood, but it is believed to involve the inhibition of specific cellular pathways. MBBM has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance neuronal signaling.
Biochemical and Physiological Effects:
MBBM has been reported to have several biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress. MBBM has also been reported to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. Additionally, MBBM has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBBM has several advantages for lab experiments, including its ease of synthesis and availability. MBBM is also stable and can be stored for extended periods. However, MBBM has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MBBM may require specialized equipment and expertise to handle safely.
Direcciones Futuras
There are several future directions for the study of MBBM. One potential area of research is the development of MBBM-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of MBBM and its potential targets in cellular pathways. Additionally, the synthesis of novel derivatives of MBBM with improved properties and efficacy could be explored. Finally, the development of new methods for the synthesis of MBBM could lead to more efficient and cost-effective production.
Conclusion:
In conclusion, Methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate is a promising chemical compound that has gained significant attention in scientific research. Its potential applications in medicinal chemistry, drug discovery, and chemical biology make it an important area of study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBBM have been discussed in this paper. Further research is needed to fully understand the potential of MBBM and its derivatives.
Métodos De Síntesis
MBBM can be synthesized through a multi-step reaction process, starting from 2-methoxybenzoic acid. The synthesis involves the reaction of 2-methoxybenzoic acid with but-2-ynoic acid to form the intermediate compound, followed by the reaction with methylamine to produce MBBM. The synthesis of MBBM is a complex process that requires expertise and careful handling of the reagents.
Aplicaciones Científicas De Investigación
MBBM has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. MBBM has been reported to possess antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied as a potential inhibitor of protein-protein interactions, which are essential for many cellular processes.
Propiedades
IUPAC Name |
methyl 5-[(but-2-ynoylamino)methyl]-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-5-13(16)15-9-10-6-7-12(18-2)11(8-10)14(17)19-3/h6-8H,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNDNGZJNKDPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=C(C=C1)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(but-2-ynamido)methyl]-2-methoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(3-methoxypiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954569.png)
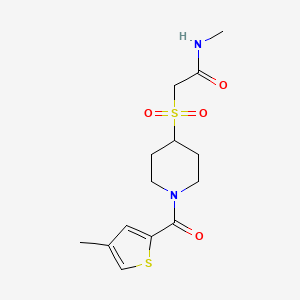

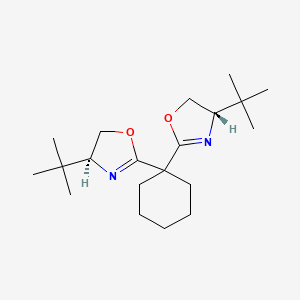
![2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)
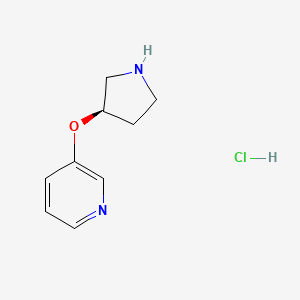

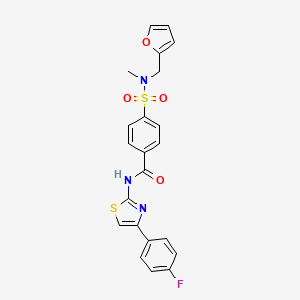
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid](/img/structure/B2954581.png)

![4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2954583.png)
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine](/img/structure/B2954585.png)
